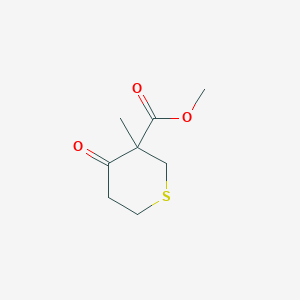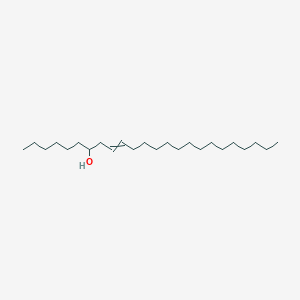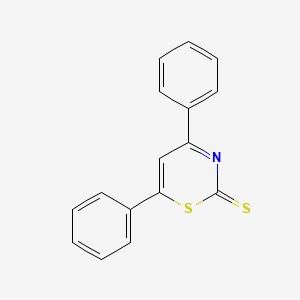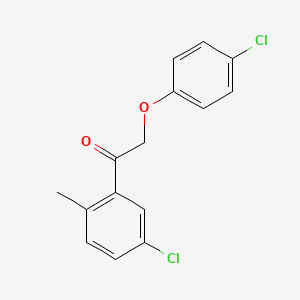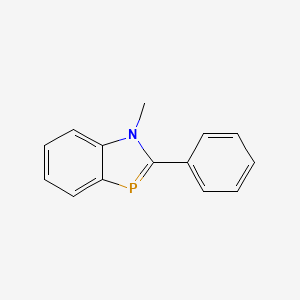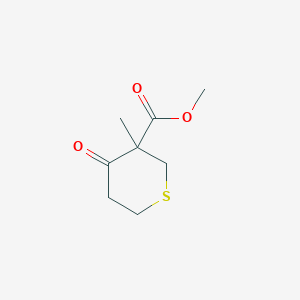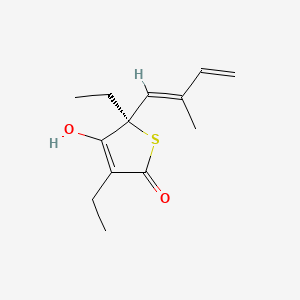![molecular formula C11H18N4O4 B14412984 4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- CAS No. 82204-64-6](/img/structure/B14412984.png)
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- is a compound that features a morpholine ring and an imidazole ring. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- typically involves the formation of the imidazole ring followed by the attachment of the morpholine and propanol groups. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The imidazole ring can participate in reduction reactions, altering its electronic properties.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the morpholine ring could introduce various functional groups.
Applications De Recherche Scientifique
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole, used for treating infections.
Omeprazole: Contains an imidazole ring and is used as a proton pump inhibitor.
Uniqueness
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- is unique due to the combination of the morpholine and imidazole rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
82204-64-6 |
|---|---|
Formule moléculaire |
C11H18N4O4 |
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
4-morpholin-4-yl-1-(2-nitroimidazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C11H18N4O4/c16-10(1-3-13-5-7-19-8-6-13)9-14-4-2-12-11(14)15(17)18/h2,4,10,16H,1,3,5-9H2 |
Clé InChI |
LMLOFEUGYFTSBB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC(CN2C=CN=C2[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


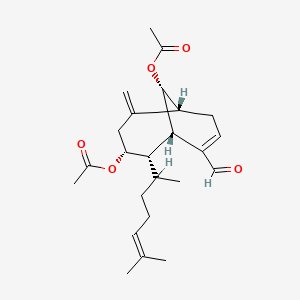
![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
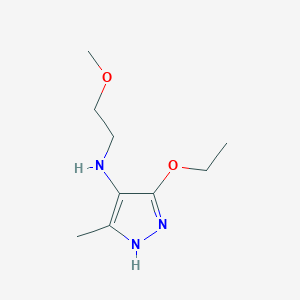
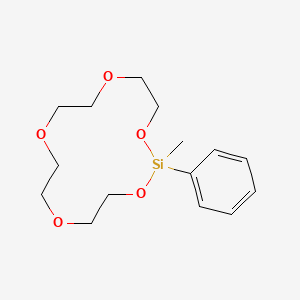

![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
